molecular formula C14H20N4O3 B6957328 N-(4-carbamoyloxan-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamide

N-(4-carbamoyloxan-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B6957328
M. Wt: 292.33 g/mol
InChI Key: OSASSBSXNBVRAJ-UHFFFAOYSA-N
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Description

N-(4-carbamoyloxan-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound featuring a unique structure that combines an oxan ring with an imidazo[1,2-a]pyridine core

Properties

IUPAC Name

N-(4-carbamoyloxan-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c15-13(20)14(4-7-21-8-5-14)17-12(19)10-9-16-11-3-1-2-6-18(10)11/h9H,1-8H2,(H2,15,20)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSASSBSXNBVRAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC=C2C(=O)NC3(CCOCC3)C(=O)N)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoyloxan-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamide typically involves multi-step organic reactions One common method starts with the preparation of the oxan ring, followed by the formation of the imidazo[1,2-a]pyridine core

    Formation of the Oxan Ring: This can be achieved through the cyclization of a suitable diol with a carbamoyl chloride under basic conditions.

    Synthesis of the Imidazo[1,2-a]pyridine Core: This step often involves the condensation of a pyridine derivative with an appropriate amine, followed by cyclization.

    Introduction of the Carbamoyl Group: The final compound is obtained by reacting the intermediate with a carbamoylating agent, such as carbamoyl chloride, under controlled conditions.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized for yield and purity. This often involves:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that maximize solubility and reaction efficiency.

    Temperature and Pressure Control: Precise control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoyloxan-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamoyl group, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium hydride, alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, N-(4-carbamoyloxan-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamide is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(4-carbamoyloxan-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share a similar pyridine core but differ in their functional groups and overall structure.

    Imidazo[1,2-a]pyridines: These compounds have a similar imidazo[1,2-a]pyridine core but lack the oxan ring and carbamoyl group.

Uniqueness

N-(4-carbamoyloxan-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamide is unique due to its combination of an oxan ring with an imidazo[1,2-a]pyridine core and a carbamoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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